Vasoactive intestinal peptide (10-28)
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Overview
Description
Vasoactive intestinal peptide (10-28) is a truncated form of the vasoactive intestinal peptide, a neuropeptide that functions as a neuromodulator and neurotransmitter. It is known for its potent vasodilatory effects and its role in regulating smooth muscle activity, epithelial cell secretion, and blood flow in the gastrointestinal tract . The peptide is composed of 19 amino acids and is derived from the larger vasoactive intestinal peptide, which consists of 28 amino acids.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of vasoactive intestinal peptide (10-28) typically involves solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by the stepwise addition of protected amino acids. Each amino acid is coupled using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation. After the assembly of the peptide chain, the peptide is cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods: Industrial production of vasoactive intestinal peptide (10-28) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to increase efficiency and yield. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product. Additionally, lyophilization is often used to obtain the peptide in a stable, dry form suitable for storage and transportation .
Chemical Reactions Analysis
Types of Reactions: Vasoactive intestinal peptide (10-28) can undergo various chemical reactions, including:
Oxidation: The methionine residue in the peptide can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogs with altered properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or performic acid can be used for oxidation reactions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Site-directed mutagenesis or chemical synthesis methods are used to introduce substitutions.
Major Products Formed:
Oxidation: Methionine sulfoxide-containing peptide.
Reduction: Peptide with reduced disulfide bonds.
Substitution: Peptide analogs with modified amino acid sequences.
Scientific Research Applications
Vasoactive intestinal peptide (10-28) has a wide range of scientific research applications, including:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular signaling and regulation of physiological processes.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mechanism of Action
Vasoactive intestinal peptide (10-28) exerts its effects by binding to specific receptors, namely VPAC1 and VPAC2, which are members of the G protein-coupled receptor family. Upon binding, a signaling cascade is triggered, leading to the activation of adenyl cyclase and an increase in cyclic adenosine monophosphate (cAMP) levels. This, in turn, activates protein kinase A (PKA), which phosphorylates target proteins and modulates various cellular functions. The peptide’s vasodilatory effects are mediated through the relaxation of smooth muscle cells and the regulation of blood flow .
Comparison with Similar Compounds
Vasoactive intestinal peptide (10-28) shares similarities with other neuropeptides, such as:
Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP): Shares 68% sequence homology with vasoactive intestinal peptide and has similar biological functions.
Peptide Histidine Isoleucine (PHI): Derived from the same gene as vasoactive intestinal peptide and stimulates intestinal fluid secretion.
Peptide Histidine Methionine (PHM): Another peptide derived from the vasoactive intestinal peptide gene with similar physiological effects.
Uniqueness: Vasoactive intestinal peptide (10-28) is unique in its specific sequence and truncated form, which allows it to retain certain biological activities while potentially reducing unwanted side effects associated with the full-length peptide. Its ability to selectively bind to VPAC receptors and modulate specific signaling pathways makes it a valuable tool in research and therapeutic applications .
Properties
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1,4-diamino-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]pentanediamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C105H180N32O26S/c1-14-57(10)83(102(162)133-75(47-55(6)7)96(156)128-72(85(113)145)50-80(111)143)136-100(160)78(52-138)134-99(159)77(51-81(112)144)132-97(157)74(46-54(4)5)130-98(158)76(49-61-30-34-63(141)35-31-61)131-92(152)66(24-16-19-40-107)122-90(150)67(25-17-20-41-108)126-101(161)82(56(8)9)135-86(146)58(11)120-88(148)71(38-44-164-13)125-94(154)70(36-37-79(110)142)124-89(149)65(23-15-18-39-106)121-91(151)68(26-21-42-118-104(114)115)123-95(155)73(45-53(2)3)129-93(153)69(27-22-43-119-105(116)117)127-103(163)84(59(12)139)137-87(147)64(109)48-60-28-32-62(140)33-29-60/h28-35,53-59,64-78,82-84,138-141H,14-27,36-52,106-109H2,1-13H3,(H2,110,142)(H2,111,143)(H2,112,144)(H2,113,145)(H,120,148)(H,121,151)(H,122,150)(H,123,155)(H,124,149)(H,125,154)(H,126,161)(H,127,163)(H,128,156)(H,129,153)(H,130,158)(H,131,152)(H,132,157)(H,133,162)(H,134,159)(H,135,146)(H,136,160)(H,137,147)(H4,114,115,118)(H4,116,117,119)/t57-,58-,59+,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,82-,83-,84-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRLDAGKWYRHQAE-RLUUKXCJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)N)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)NC(=O)C(CC2=CC=C(C=C2)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C105H180N32O26S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2338.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69856-17-3 |
Source
|
Record name | Vasoactive intestinal peptide (10-28) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069856173 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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